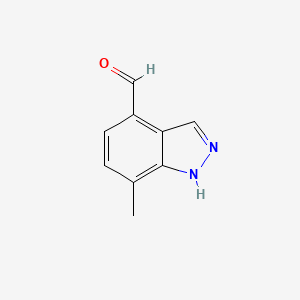

![molecular formula C7H11N3O B11918056 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol CAS No. 1260879-65-9](/img/structure/B11918056.png)

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールは、ピラゾロピリミジン類に属する複素環式化合物です。

2. 製法

合成経路と反応条件: (4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールの合成は、通常、適切な前駆体を制御された条件下で環化させることにより行われます。一般的な方法の1つは、3-アミノピラゾールとアルデヒドまたはケトンを適切な触媒の存在下で反応させる方法です。反応は通常、エタノールまたはメタノールなどの溶媒中で高温で行い、環化プロセスを促進します。

工業的製造方法: (4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールの工業的製造には、同様の合成経路を使用する場合がありますが、規模が大きくなります。連続フローリアクターや自動化システムの使用により、製造プロセスの効率と収率を向上させることができます。また、再結晶化やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ることができます。

反応の種類:

酸化: (4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールは、酸化反応を受けて対応するアルデヒドまたはケトンを生成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、アルコールやアミンなどのさまざまな誘導体に還元することができます。

置換: 置換反応は、ピラゾロピリミジン環上のさまざまな位置で起こり、さまざまな置換誘導体の生成につながります。ハロゲン化、ニトロ化、スルホン化は一般的な置換反応です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒水素化。

置換: ハロゲン(塩素、臭素)、硝酸、硫酸。

生成される主要な生成物:

酸化: アルデヒド、ケトン。

還元: アルコール、アミン。

置換: ハロゲン化、ニトロ化、スルホン化誘導体。

4. 科学研究への応用

(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールは、科学研究において幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探求することができます。

生物学: この化合物は、創薬開発におけるバイオアクティブ分子としての可能性を示しています。さまざまな生物学的標的の阻害剤またはモジュレーターとして機能することができます。

医学: 研究により、抗炎症作用、抗菌作用、抗がん作用などの潜在的な治療効果が示されています。特定の分子標的に対する相互作用能力により、創薬の有望な候補となっています。

工業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。その安定性と反応性により、さまざまな産業用途に適しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with an aldehyde or ketone in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the pyrazolopyrimidine ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can act as an inhibitor or modulator of various biological targets.

Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

作用機序

(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合し、その活性を阻害したり、その機能を調節したりすることができます。この相互作用により、細胞増殖の阻害や免疫応答の調節など、さまざまな生物学的効果が生じることがあります。関与する正確な経路は、化合物の特定の用途と標的に依存します。

類似化合物との比較

他の類似化合物との比較: (4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-イル)メタノールは、その特定の構造的特徴と反応性のためにユニークです。他のピラゾロピリミジン類と比較して、化学反応における安定性と汎用性の点で独特の利点を提供します。

類似化合物のリスト:

- 4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-アミン塩酸塩

- 4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-3-アミン二塩酸塩

- 7-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-アミン塩酸塩

- 2-(3,4-ジメトキシフェニル)-7-メチルイミダゾ[1,2-a]ピリジン-3-アミン塩酸塩

これらの化合物は、類似のコア構造を共有していますが、置換基や特定の特性が異なり、それぞれが用途と反応性においてユニークです。

特性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h4,8,11H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJQLCXVBKOUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857648 |

Source

|

| Record name | (1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260879-65-9 |

Source

|

| Record name | (1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)

![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)

![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)

![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)